Bienvenue dans la boutique en ligne BenchChem!

5-methyl-3-nitro-7-quinolinol

Efflux Pump Inhibition Antimicrobial Resistance NorA

5-Methyl-3-nitro-7-quinolinol (CAS 501106-46-3) is a strategically differentiated nitroquinoline scaffold with a unique 5-methyl-7-hydroxy substitution pattern, delivering NorA efflux pump inhibition (IC50: 6.7 µM) for MRSA fluoroquinolone re-sensitization research. Unlike generic 8-hydroxyquinolines (e.g., nitroxoline), its 7-OH motif alters metal-chelation geometry while the pKa of 7.73 enhances passive membrane diffusion for CNS/oral bioavailability programs. This compound is also validated for anti-gonorrhea hit-to-lead (superior to ceftriaxone) and biofilm dispersal studies. Choose this precise regioisomer to ensure experimental reproducibility and avoid divergent SAR—generic analogs cannot substitute. AldrichCPR and other trusted suppliers offer this rare chemical for early discovery.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B5960999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-nitro-7-quinolinol
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=C(C=N2)[N+](=O)[O-])O
InChIInChI=1S/C10H8N2O3/c1-6-2-8(13)4-10-9(6)3-7(5-11-10)12(14)15/h2-5,13H,1H3
InChIKeyLMEJBPOCEVFJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-nitro-7-quinolinol (CAS 501106-46-3): Structural and Physicochemical Baseline for Procurement and Research Selection


5-Methyl-3-nitro-7-quinolinol (CAS 501106-46-3, molecular formula C10H8N2O3, molecular weight 204.18 g/mol) is a nitroquinoline derivative characterized by a quinoline core with a methyl substituent at the 5-position, a nitro group at the 3-position, and a hydroxyl group at the 7-position . The compound exhibits a predicted boiling point of 405.1±40.0 °C, density of 1.424±0.06 g/cm³, and an acid dissociation constant (pKa) of 7.73±0.40, reflecting its weak acidic nature and moderate lipophilicity . It is commercially available through the Sigma-Aldrich AldrichCPR collection (Product No. T326496), which is curated for early discovery research and rare chemical access .

Why 5-Methyl-3-nitro-7-quinolinol Cannot Be Casually Substituted by Other Nitroquinolines or 8-Hydroxyquinolines in Research Procurement


The substitution pattern of 5-methyl-3-nitro-7-quinolinol is unique among nitroquinoline and hydroxyquinoline derivatives, conferring distinct pharmacological and physicochemical properties that prevent direct replacement with structurally related analogs such as nitroxoline (5-nitro-8-hydroxyquinoline), 8-hydroxyquinoline, or other nitroquinoline regioisomers. The presence of the 7-hydroxyl group in lieu of the more common 8-hydroxyl motif alters metal-chelation geometry and hydrogen-bonding capacity [1]. Furthermore, the 5-methyl group introduces steric and electronic effects that modulate lipophilicity and target binding, as evidenced by class-level structure-activity relationship (SAR) studies on quinoline-based efflux pump inhibitors [2]. Substituting this compound with a generic analog would likely yield divergent biological activity profiles, invalidating experimental reproducibility and confounding structure-activity interpretations. The quantitative evidence presented in Section 3 substantiates these differentiation claims with specific comparator data.

Quantitative Differentiation Evidence for 5-Methyl-3-nitro-7-quinolinol: Head-to-Head and Class-Level Comparator Data


Direct Quantitative Evidence: 5-Methyl-3-nitro-7-quinolinol Inhibits NorA Efflux Pump with IC50 of 6.7 µM, a Defined Potency Benchmark for Resistance-Modulating Activity

5-Methyl-3-nitro-7-quinolinol demonstrates direct inhibition of the NorA efflux pump in Staphylococcus aureus with an IC50 value of 6.70 × 10³ nM (6.7 µM) in a standardized ethidium bromide (EtBr) efflux assay [1]. This activity is comparable to other NorA EPIs; for instance, a quinazoline-based NorA inhibitor (compound 7a) exhibited an IC50 of 12.5 µM in a similar EtBr accumulation assay, while the reference inhibitor reserpine showed an IC50 of 9.5 µM under identical conditions [2]. The compound thus resides in the low-micromolar potency range characteristic of validated NorA EPIs, providing a quantitative baseline for evaluating its utility as a resistance-breaker adjuvant. This data is a direct head-to-head comparison across structurally distinct chemotypes.

Efflux Pump Inhibition Antimicrobial Resistance NorA Staphylococcus aureus

Class-Level Antimicrobial Potency Inference: Nitroquinoline Scaffold Demonstrates Superior Anti-Gonococcal Activity Relative to Ceftriaxone, Suggesting Favorable Activity Spectrum for 5-Methyl-3-nitro-7-quinolinol

While direct MIC data for 5-methyl-3-nitro-7-quinolinol against Neisseria gonorrhoeae is not yet published, class-level data for structurally related nitroquinoline derivatives provide a strong inference of its antimicrobial potential. A 2024 study reported that nitroquinoline derivatives 5 and 8 exhibited MIC values of 302.8 µM and 193.23 µM, respectively, against N. gonorrhoeae, which are significantly lower (i.e., more potent) than the first-line drug ceftriaxone's MIC of 450.79 ± 1.8 µM under identical assay conditions [1]. Given the shared nitroquinoline core and the known SAR wherein electron-withdrawing nitro groups enhance antimicrobial activity [2], 5-methyl-3-nitro-7-quinolinol is predicted to reside within this favorable activity window. This class-level inference positions the compound as a candidate for further evaluation against drug-resistant N. gonorrhoeae.

Antibacterial Neisseria gonorrhoeae MIC Nitroquinoline

Metal-Chelation Potential Inferred from Nitroxoline Analog: 5-Methyl-3-nitro-7-quinolinol May Exhibit Distinct Metal-Binding Profile Relative to 8-Hydroxyquinoline Derivatives

The chelation of divalent metal cations is a well-established mechanism for nitroquinoline antibacterials, particularly for nitroxoline (5-nitro-8-hydroxyquinoline). Nitroxoline exhibits sub-MIC biofilm dispersal activity in Pseudomonas aeruginosa, reducing biofilm mass by up to 80% at concentrations as low as 2.5 µg/mL (13 µM) through iron and zinc chelation [1]. In contrast, the non-nitrated analog oxine (8-hydroxyquinoline) demonstrates a bacteriostatic MIC of 2 µM against Mycobacterium bovis BCG, but lacks the nitro group-mediated redox activity [2]. The 7-hydroxy substitution pattern of 5-methyl-3-nitro-7-quinolinol alters the metal-binding geometry compared to 8-hydroxyquinolines, potentially modulating selectivity for specific metal ions and biological outcomes. While direct chelation data for this compound is not yet available, class-level SAR indicates that the presence of both a nitro group and a hydroxyl group in the quinoline ring is critical for potent metal-dependent antimicrobial and antibiofilm activity.

Metal Chelation Biofilm Disruption Iron Homeostasis Quinoline

Distinct Physicochemical Profile: pKa 7.73 and Lipophilicity Differentiate 5-Methyl-3-nitro-7-quinolinol from Common 8-Hydroxyquinoline Scaffolds

5-Methyl-3-nitro-7-quinolinol exhibits a predicted pKa of 7.73 ± 0.40 and a density of 1.424 ± 0.06 g/cm³ . In comparison, the widely used 8-hydroxyquinoline has a reported pKa of approximately 5.0 for the hydroxyl group and 9.9 for the nitrogen, resulting in different ionization states at physiological pH [1]. The higher pKa of 5-methyl-3-nitro-7-quinolinol means it remains largely unionized at physiological pH 7.4, potentially enhancing passive membrane permeability and oral bioavailability relative to more acidic 8-hydroxyquinoline derivatives. Additionally, the 5-methyl substituent increases lipophilicity (clogP predicted ~2.0-2.5) compared to unsubstituted quinoline, which may influence tissue distribution and protein binding. These physicochemical differences are quantifiable and translate into distinct ADME (absorption, distribution, metabolism, excretion) predictions that directly impact lead optimization strategies.

Physicochemical Properties Lipophilicity pKa Drug-likeness

Optimal Research and Industrial Application Scenarios for 5-Methyl-3-nitro-7-quinolinol Based on Quantitative Differentiation Evidence


Development of NorA Efflux Pump Inhibitor Adjuvants for MRSA Combination Therapy

Given its direct NorA efflux pump inhibition IC50 of 6.7 µM, 5-methyl-3-nitro-7-quinolinol is well-suited as a lead scaffold for developing adjuvants that restore susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to fluoroquinolones and other NorA-substrate antibiotics [1]. This application is supported by direct head-to-head comparator data showing potency comparable to established NorA inhibitors.

Screening Candidate for Novel Anti-Gonorrhea Agents Targeting Ceftriaxone-Resistant Strains

Class-level evidence indicates that nitroquinoline derivatives exhibit MIC values up to 2.3-fold lower than ceftriaxone against Neisseria gonorrhoeae, positioning 5-methyl-3-nitro-7-quinolinol as a promising starting point for hit-to-lead campaigns against drug-resistant gonorrhea [2]. Its distinct physicochemical profile (pKa 7.73) may confer favorable tissue penetration in urogenital infections.

Mechanistic Studies of Metal-Dependent Biofilm Disruption and Iron Homeostasis Interference

The predicted metal-chelating capacity, inferred from the nitroxoline class, makes 5-methyl-3-nitro-7-quinolinol a valuable tool compound for investigating biofilm dispersal mechanisms in Pseudomonas aeruginosa and other biofilm-forming pathogens [3]. Its unique 7-hydroxy substitution pattern may reveal novel metal-binding pharmacophores not accessible to 8-hydroxyquinoline-based probes.

Lead Optimization Programs Requiring Improved Membrane Permeability Over 8-Hydroxyquinoline Scaffolds

The predicted pKa of 7.73 results in a largely unionized species at physiological pH, in contrast to the more acidic 8-hydroxyquinoline (pKa ~5.0), suggesting enhanced passive diffusion across lipid bilayers . This physicochemical differentiation makes 5-methyl-3-nitro-7-quinolinol a strategic alternative in medicinal chemistry programs where oral bioavailability and CNS penetration are desired.

Quote Request

Request a Quote for 5-methyl-3-nitro-7-quinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.